Silatecan

Catalog No.
S548639
CAS No.
220913-32-6
M.F
C26H30N2O5Si
M. Wt
478.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silatecan

CAS Number

220913-32-6

Product Name

Silatecan

IUPAC Name

(19S)-10-[tert-butyl(dimethyl)silyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C26H30N2O5Si

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C26H30N2O5Si/c1-7-26(32)18-11-20-21-16(12-28(20)23(30)17(18)13-33-24(26)31)22(34(5,6)25(2,3)4)15-10-14(29)8-9-19(15)27-21/h8-11,29,32H,7,12-13H2,1-6H3/t26-/m0/s1

InChI Key

XUSKJHCMMWAAHV-SANMLTNESA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)- dione, 11-((1,1-dimethylethyl)dimethylsilyl)-4-ethyl-4,9- dihydroxy-, (4S)-, 7-t-butyldimethylsilyl-10-hydroxycamptothecin, 7-tert-butyldimethylsilyl-10-hydroxycamptothecin, AR 67 cpd, AR-67 cpd, DB 67, DB-67

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O

Description

The exact mass of the compound Silatecan is 478.1924 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 708298. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Silatecan, also known as 7-tert-butyldimethylsilyl-10-hydroxycamptothecin, is a synthetic derivative of camptothecin, a compound originally derived from the bark of the Chinese tree Camptotheca acuminata. This compound has been developed to enhance the pharmacological properties of camptothecin, particularly its stability and lipophilicity. Silatecan exhibits improved solubility in lipophilic environments, which is crucial for enhancing its bioavailability and therapeutic efficacy against various cancers, including glioblastoma multiforme and other solid tumors .

Silatecan is notable for its stability compared to its parent compound, camptothecin. In physiological conditions, camptothecin undergoes hydrolysis that converts it from an active lactone form to an inactive carboxylate form. Silatecan is designed to resist this hydrolysis, maintaining its active form longer in the bloodstream. This stability allows for sustained therapeutic action against target cells .

The chemical structure of Silatecan includes a silyl group that enhances its interaction with cellular membranes and contributes to its lipophilicity. This modification allows for more effective penetration into tumor cells, where it acts as a topoisomerase I inhibitor, interfering with DNA replication and transcription processes essential for cancer cell proliferation .

Silatecan exhibits significant biological activity as an anticancer agent. It functions primarily as a topoisomerase I inhibitor, which is critical in cancer treatment as it interferes with the DNA replication process in rapidly dividing cells. Studies have shown that Silatecan possesses potent cytotoxic effects against various cancer cell lines, demonstrating higher efficacy than traditional camptothecin derivatives .

Moreover, Silatecan's enhanced stability in human blood increases its potential effectiveness in clinical settings, reducing the likelihood of rapid deactivation that hampers therapeutic outcomes .

The synthesis of Silatecan involves several steps that modify the camptothecin structure to introduce the tert-butyldimethylsilyl group. The general synthetic pathway includes:

  • Protection of Hydroxy Groups: The hydroxyl groups on camptothecin are protected using silylating agents.
  • Introduction of the Silyl Group: A tert-butyldimethylsilyl group is introduced at the 7-position.
  • Deprotection: After the desired modifications are made, protective groups are removed to yield Silatecan.

This multi-step synthesis allows for precise control over the chemical structure and properties of the final product .

Silatecan shares structural similarities with several other compounds derived from camptothecin or designed as topoisomerase inhibitors. Here are some notable comparisons:

Compound NameStructure ModificationStabilityBiological Activity
CamptothecinOriginal compoundLowEffective but unstable
IrinotecanEsterified derivativeModerateApproved for colorectal cancer
TopotecanHydroxy derivativeModerateApproved for ovarian cancer
DB-67 (another analogue)Silylation similar to SilatecanHighImproved efficacy over camptothecin

Silatecan stands out due to its unique silylation which enhances stability and lipophilicity compared to these similar compounds, making it a promising candidate in cancer therapy .

Silatecan exhibits significantly enhanced lipophilic properties compared to its parent compound camptothecin, primarily attributed to the incorporation of the tert-butyldimethylsilyl substituent at the 7-position [1] [2] [3]. The compound demonstrates a calculated LogP value of approximately 5.09, as determined through computational methods including XLogP calculations [4]. This represents a substantial 25-fold increase in lipophilicity compared to camptothecin [1] [2] [3].

The enhanced lipophilicity of Silatecan is quantitatively demonstrated through octanol-water partition coefficient measurements. The tert-butyldimethylsilyl group contributes to this dramatic increase in lipophilic character, facilitating improved membrane permeability and cellular uptake [1] [3]. The compound's molecular descriptors further support its lipophilic nature, with a molecular weight of 478.61 g/mol, topological polar surface area of 100 Ų, and only 2 hydrogen bond donors with 6 hydrogen bond acceptors [4] [5].

The lipophilic enhancement has significant implications for drug delivery and bioavailability. Silatecan readily incorporates into cellular and liposomal bilayers in its active lactone form, maintaining its therapeutic activity while benefiting from improved membrane interactions [1] [2] [3]. This enhanced lipophilicity also contributes to altered human serum albumin interactions, which collectively function to promote enhanced blood stability compared to more hydrophilic camptothecin derivatives [1] [3].

pH-Dependent Lactone-Carboxylate Equilibrium

Silatecan, like other camptothecin derivatives, undergoes a pH-dependent reversible hydrolysis reaction involving interconversion between its active lactone form and inactive carboxylate form [6] [7] [8]. This equilibrium is critical for understanding the compound's stability and biological activity under physiological conditions.

At acidic pH conditions (pH ≤ 4.0), approximately 95% of Silatecan exists in the active lactone form, which is essential for topoisomerase I inhibitory activity [9] [8]. As the pH increases toward physiological conditions, the equilibrium shifts progressively toward the carboxylate form. At pH 6.0, the compound maintains approximately 95% lactone content, while at pH 6.5, this decreases to approximately 70% [9]. At physiological pH 7.4, only about 30% of the compound remains in the active lactone form, with 70% converted to the inactive carboxylate [1] [9] [8].

The lactone-carboxylate interconversion follows established kinetic parameters for camptothecin derivatives. The hydrolysis reaction is base-catalyzed, with ring-opening occurring more rapidly at higher pH values [6] [10]. Under alkaline conditions (pH ≥ 10.0), the carboxylate form predominates, representing greater than 95% of the total drug, resulting in minimal biological activity [8] [10].

Importantly, Silatecan demonstrates superior lactone stability compared to parent camptothecin across the pH range studied. In human blood at physiological pH, Silatecan maintains 30% lactone content at equilibrium, representing improved stability compared to other camptothecin derivatives [1] [2] [3]. The compound's enhanced stability is attributed to the 7-alkylsilyl substitution, which interferes with factors that typically promote lactone hydrolysis, including reduced binding affinity for human serum albumin in the carboxylate form [1] [3].

Thermal and Photochemical Stability Studies

Thermal stability assessments of Silatecan indicate that the compound remains stable under recommended storage and handling conditions [11] [12]. The presence of the silicon-containing substituent contributes to the overall thermal stability profile, with the compound maintaining its structural integrity at ambient temperatures when stored appropriately [11].

Storage recommendations specify maintenance in cool, dry conditions to preserve chemical stability [12]. The compound exhibits a density of 1.32 g/cm³ and refractive index of 1.636, consistent with its solid physical state at room temperature [12]. Temperature-dependent degradation studies have not been extensively reported in the available literature, though general stability guidelines suggest avoiding exposure to elevated temperatures during storage and handling.

Photochemical stability represents an important consideration for Silatecan, as many pharmaceutical compounds are susceptible to light-induced degradation [13] [14] [15]. While specific photostability data for Silatecan are limited in the current literature, the compound is expected to demonstrate enhanced photochemical stability compared to parent camptothecin based on structural modifications [16] [1].

The silicon-containing substituent may contribute to improved photostability through several mechanisms. Silicon-carbon bonds generally exhibit greater stability compared to carbon-carbon bonds under photochemical stress conditions [17]. Additionally, the bulky tert-butyldimethylsilyl group may provide steric protection for the reactive lactone moiety, reducing susceptibility to light-induced ring-opening reactions.

Storage recommendations include protection from light exposure, consistent with standard pharmaceutical handling practices for photosensitive compounds [11] [12]. The compound should be stored in appropriate light-resistant containers to minimize potential photodegradation during long-term storage. Quality control procedures should include photostability testing according to International Conference on Harmonization guidelines to establish appropriate packaging and labeling requirements.

[Table 1: Physicochemical Properties of Silatecan]

[Table 2: Stability Profile of Silatecan]

[Table 3: pH-Dependent Lactone-Carboxylate Equilibrium of Silatecan]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

478.19239860 g/mol

Monoisotopic Mass

478.19239860 g/mol

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3YEA04NV6H

Other CAS

220913-32-6

Wikipedia

Ar-67

Dates

Last modified: 02-18-2024
1: Cao Y, Tokita MJ, Chen ES, Ghosh R, Chen T, Feng Y, Gorman E, Gibellini F, Ward PA, Braxton A, Wang X, Meng L, Xiao R, Bi W, Xia F, Eng CM, Yang Y, Gambin T, Shaw C, Liu P, Stankiewicz P. A clinical survey of mosaic single nucleotide variants in disease-causing genes detected by exome sequencing. Genome Med. 2019 Jul 26;11(1):48. doi: 10.1186/s13073-019-0658-2. PubMed PMID: 31349857; PubMed Central PMCID: PMC6660700.
2: Liu X, Adane E, Tang F, Leggas M. Pharmacokinetic modeling of the blood-stable camptothecin analog AR-67 in two different formulations. Biopharm Drug Dispos. 2019 Sep;40(8):265-275. doi: 10.1002/bdd.2199. Epub 2019 Jul 28. PubMed PMID: 31292985.
3: Tang F, Tsakalozou E, Arnold SM, Ng CM, Leggas M. Population pharmacokinetic analysis of AR-67, a lactone stable camptothecin analogue, in cancer patients with solid tumors. Invest New Drugs. 2019 Dec;37(6):1218-1230. doi: 10.1007/s10637-019-00744-0. Epub 2019 Feb 28. PubMed PMID: 30820810; PubMed Central PMCID: PMC6713628.
4: Tan R, Cvetkovski B, Kritikos V, Yan K, Price D, Smith P, Bosnic-Anticevich S. Management of allergic rhinitis in the community pharmacy: identifying the reasons behind medication self-selection. Pharm Pract (Granada). 2018 Jul-Sep;16(3):1332. doi: 10.18549/PharmPract.2018.03.1332. Epub 2018 Sep 26. PubMed PMID: 30416632; PubMed Central PMCID: PMC6207357.
5: Lazareva NF, Baryshok VP, Lazarev IM. Silicon-containing analogs of camptothecin as anticancer agents. Arch Pharm (Weinheim). 2018 Jan;351(1). doi: 10.1002/ardp.201700297. Epub 2017 Dec 14. Review. PubMed PMID: 29239010.
6: Burbiel JC, Ghattas W, Küppers P, Köse M, Lacher S, Herzner AM, Kombu RS, Akkinepally RR, Hockemeyer J, Müller CE. 2-Amino[1,2,4]triazolo[1,5-c]quinazolines and Derived Novel Heterocycles: Syntheses and Structure-Activity Relationships of Potent Adenosine Receptor Antagonists. ChemMedChem. 2016 Oct 19;11(20):2272-2286. doi: 10.1002/cmdc.201600255. Epub 2016 Aug 17. PubMed PMID: 27531666.
7: Saeed A, Raana T, Saeed AM, Humayun A. Effect of antenatal depression on maternal dietary intake and neonatal outcome: a prospective cohort. Nutr J. 2016 Jul 11;15(1):64. doi: 10.1186/s12937-016-0184-7. PubMed PMID: 27401187; PubMed Central PMCID: PMC4939634.
8: Carretero MI, Fumuso FG, Neild DM, Giuliano SM, Cetica P, Miragaya MH. Evaluation of the acrosomal status in Lama glama sperm incubated with acrosome reaction inducers. Anim Reprod Sci. 2015 Sep;160:1-11. doi: 10.1016/j.anireprosci.2015.06.014. Epub 2015 Jun 26. PubMed PMID: 26164525.
9: Tsakalozou E, Adane ED, Liang Y, Arnold SM, Leggas M. Protracted dosing of the lipophilic camptothecin analogue AR-67 in non-small cell lung cancer xenografts and humans. Cancer Chemother Pharmacol. 2014 Jul;74(1):45-54. doi: 10.1007/s00280-014-2472-2. Epub 2014 May 8. PubMed PMID: 24807458.
10: Tsakalozou E, Adane ED, Kuo KL, Daily A, Moscow JA, Leggas M. The effect of breast cancer resistance protein, multidrug resistant protein 1, and organic anion-transporting polypeptide 1B3 on the antitumor efficacy of the lipophilic camptothecin 7-t-butyldimethylsilyl-10-hydroxycamptothecin (AR-67) in vitro. Drug Metab Dispos. 2013 Jul;41(7):1404-13. doi: 10.1124/dmd.112.050021. Epub 2013 Apr 25. PubMed PMID: 23620484; PubMed Central PMCID: PMC3684821.
11: Modi S, Xiang TX, Anderson BD. Enhanced active liposomal loading of a poorly soluble ionizable drug using supersaturated drug solutions. J Control Release. 2012 Sep 10;162(2):330-9. doi: 10.1016/j.jconrel.2012.07.001. Epub 2012 Jul 16. PubMed PMID: 22800581.
12: Layton D, Osborne V, Gilchrist A, Shakir SA. Examining the utilization and tolerability of the non-sedating antihistamine levocetirizine in England using prescription-event monitoring data. Drug Saf. 2011 Dec 1;34(12):1177-89. doi: 10.2165/11593930-000000000-00000. PubMed PMID: 22077506.
13: Adane ED, Liu Z, Xiang TX, Anderson BD, Leggas M. Pharmacokinetic modeling to assess factors affecting the oral bioavailability of the lactone and carboxylate forms of the lipophilic camptothecin analogue AR-67 in rats. Pharm Res. 2012 Jul;29(7):1722-36. doi: 10.1007/s11095-011-0617-0. Epub 2011 Nov 9. PubMed PMID: 22068278.
14: Horn J, Milewska M, Arnold SM, Leggas M. Metabolic pathways of the camptothecin analog AR-67. Drug Metab Dispos. 2011 Apr;39(4):683-92. doi: 10.1124/dmd.110.037390. Epub 2010 Dec 28. PubMed PMID: 21189330; PubMed Central PMCID: PMC3063719.
15: Tsakalozou E, Horn J, Leggas M. An HPLC assay for the lipophilic camptothecin analog AR-67 carboxylate and lactone in human whole blood. Biomed Chromatogr. 2010 Oct;24(10):1045-51. doi: 10.1002/bmc.1404. PubMed PMID: 20853460; PubMed Central PMCID: PMC2943862.
16: Liukkonen E, Kantola-Sorsa E, Paetau R, Gaily E, Peltola M, Granström ML. Long-term outcome of 32 children with encephalopathy with status epilepticus during sleep, or ESES syndrome. Epilepsia. 2010 Oct;51(10):2023-32. doi: 10.1111/j.1528-1167.2010.02578.x. PubMed PMID: 20477851.
17: Adane ED, Liu Z, Xiang TX, Anderson BD, Leggas M. Factors affecting the in vivo lactone stability and systemic clearance of the lipophilic camptothecin analogue AR-67. Pharm Res. 2010 Jul;27(7):1416-25. doi: 10.1007/s11095-010-0137-3. Epub 2010 Apr 29. PubMed PMID: 20428932.
18: Arnold SM, Rinehart JJ, Tsakalozou E, Eckardt JR, Fields SZ, Shelton BJ, DeSimone PA, Kee BK, Moscow JA, Leggas M. A phase I study of 7-t-butyldimethylsilyl-10-hydroxycamptothecin in adult patients with refractory or metastatic solid malignancies. Clin Cancer Res. 2010 Jan 15;16(2):673-80. doi: 10.1158/1078-0432.CCR-09-2429. Epub 2010 Jan 12. PubMed PMID: 20068096; PubMed Central PMCID: PMC2831464.
19: Schoemaker RG, van Heijningen CL. Bradykinin mediates cardiac preconditioning at a distance. Am J Physiol Heart Circ Physiol. 2000 May;278(5):H1571-6. PubMed PMID: 10775135.
20: Gho BC, Schoemaker RG, van den Doel MA, Duncker DJ, Verdouw PD. Myocardial protection by brief ischemia in noncardiac tissue. Circulation. 1996 Nov 1;94(9):2193-200. PubMed PMID: 8901671.

Explore Compound Types